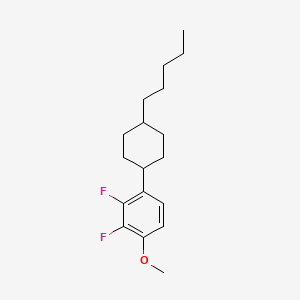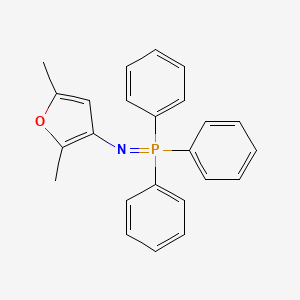![molecular formula C15H11N3O3 B12592709 4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid CAS No. 606930-12-5](/img/structure/B12592709.png)
4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid is a complex organic compound that features an indole derivative structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by further reactions to introduce the amino and imino groups . The final step involves the coupling of the indole derivative with benzoic acid under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid is unique due to its specific functional groups and the combination of the indole and benzoic acid moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
606930-12-5 |
|---|---|
Fórmula molecular |
C15H11N3O3 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
4-(1-amino-3-iminoisoindol-5-yl)oxybenzoic acid |
InChI |
InChI=1S/C15H11N3O3/c16-13-11-6-5-10(7-12(11)14(17)18-13)21-9-3-1-8(2-4-9)15(19)20/h1-7H,(H,19,20)(H3,16,17,18) |
Clave InChI |
YSZKMLYFRVBGCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OC2=CC3=C(C=C2)C(=NC3=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)


![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)


![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)

![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
